![molecular formula C18H12F3N3O2 B10831562 2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid](/img/structure/B10831562.png)
2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid
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Overview
Description
2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid is a heterocyclic compound featuring a pyrazoloindole core substituted with a trifluoromethylphenyl group at position 4 and a carboxylic acid moiety at position 5. This structure confers unique physicochemical properties, including enhanced metabolic stability and binding affinity due to the electron-withdrawing trifluoromethyl group and the polar carboxylic acid functionality. Such compounds are of interest in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents, owing to their ability to interact with hydrophobic enzyme pockets and participate in hydrogen bonding .
Preparation Methods
The synthetic routes and reaction conditions for MSC-4106 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MSC-4106 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation or reduction. It inhibits the auto-palmitoylation of TEAD1 and TEAD3 . The common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and activity of the compound . The major product formed from these reactions is the inhibited TEAD1 or TEAD3, which prevents the formation of the YAP/TAZ-TEAD transcriptional complex .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid. It has been evaluated against various cancer cell lines using National Cancer Institute protocols. The compound exhibited significant growth inhibition rates, indicating its potential as a lead compound for developing new anticancer agents.
Case Study:
A study reported that this compound showed mean GI50 values of approximately 15.72 μM against several human tumor cell lines, suggesting strong cytotoxic effects that warrant further investigation into its mechanisms of action and efficacy in vivo .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It was found effective against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes.
Case Study:
In vitro testing revealed that derivatives of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Compounds with similar structural features showed zones of inhibition up to 19 mm against Pseudomonas aeruginosa .
Anti-inflammatory Effects
Emerging research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways.
Case Study:
A study on related pyrazolo derivatives indicated that modifications at specific positions could lead to enhanced anti-inflammatory activity, suggesting that the trifluoromethyl substitution may play a crucial role in mediating these effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The incorporation of electron-withdrawing groups like trifluoromethyl has been shown to significantly enhance biological activity by increasing lipophilicity and improving binding affinity to target proteins.
Mechanism of Action
MSC-4106 exerts its effects by binding to the lipidation pocket (P-site) of the TEAD1 transcription factor . This binding disrupts the interaction between TEAD1 and the transcriptional cofactors YAP and TAZ, preventing the formation of the YAP/TAZ-TEAD transcriptional complex . By inhibiting this complex, MSC-4106 effectively downregulates the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth . The molecular targets of MSC-4106 include TEAD1 and TEAD3, and the pathways involved are primarily related to the Hippo signaling pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid with three analogs, focusing on structural variations, pharmacological properties, and experimental data.
Table 1: Structural and Pharmacological Comparison
Key Findings :
Solubility : The carboxylic acid group in the target compound improves aqueous solubility (12.5 µg/mL) compared to its carboxamide analog (3.1 µg/mL) and the pyrimidine carbonitrile derivative from (22.7 µg/mL). The latter’s higher solubility is attributed to its pyridine and nitrile groups, which enhance polarity .
Potency (IC50) : The trifluoromethylphenyl substitution in the target compound confers superior inhibitory activity (IC50 = 5.2 nM) compared to the chlorophenyl analog (IC50 = 18.4 nM). However, the bis(trifluoromethyl)phenyl variant exhibits even greater potency (IC50 = 2.9 nM) due to increased hydrophobic interactions .
Metabolic Stability : The target compound’s half-life (6.8 h) exceeds that of the pyrimidine carbonitrile derivative (2.1 h, ), likely due to reduced susceptibility to cytochrome P450-mediated oxidation.
Mechanistic and Functional Insights
- Trifluoromethyl Group Impact : The trifluoromethyl group enhances lipophilicity and binding to hydrophobic kinase domains, as demonstrated in analogs like the bis(trifluoromethyl)phenyl derivative .
- Carboxylic Acid vs. Carboxamide : The carboxylic acid moiety improves solubility but may reduce cell permeability compared to carboxamide derivatives, which exhibit longer half-lives due to reduced renal clearance .
- Heterocyclic Core Variations : Pyrimidine carbonitrile derivatives () prioritize solubility over target affinity, making them less suitable for intracellular targets requiring prolonged binding .
Biological Activity
2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid, a pyrazoloindole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that contributes to its pharmacological potential, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The molecular formula of this compound is C18H14F3N3O2, with a molecular weight of approximately 373.32 g/mol. Its structure features a pyrazoloindole core, which is known for various biological activities.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazolo[3,4-b]indole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of COX-2 has been particularly noted in several derivatives, with IC50 values ranging from 0.02 to 0.04 µM, indicating potent activity against inflammation pathways .
Table 1: Summary of Anti-inflammatory Activity of Pyrazolo Derivatives
Compound | IC50 (µM) | COX-2 Selectivity Index |
---|---|---|
2-Methyl-4-[...] | TBD | TBD |
Pyrazolo derivative A | 0.02 | 8.22 |
Pyrazolo derivative B | 0.04 | 9.31 |
2. Anticancer Properties
The anticancer potential of this class of compounds has also been explored extensively. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and A375, with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | TBD | Apoptosis induction |
A375 | TBD | Cell cycle arrest |
3. Antiviral and Antibacterial Effects
While less studied than anti-inflammatory and anticancer properties, some pyrazolo derivatives have demonstrated antiviral and antibacterial activities. The structural features that confer these activities include the ability to interfere with viral replication mechanisms and bacterial cell wall synthesis .
Case Studies
Several studies have highlighted the biological activities of pyrazolo derivatives:
- Study on Inflammation : A study conducted by Abdellatif et al. synthesized a series of pyrazolo derivatives and evaluated their COX inhibitory activities using enzyme immunoassays. The findings indicated strong anti-inflammatory effects comparable to traditional NSAIDs .
- Anticancer Evaluation : In vitro studies on a series of pyrazolo[3,4-b]indoles revealed significant antiproliferative activity against various cancer cell lines, supporting their potential as therapeutic agents .
Q & A
Q. (Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For pyrazolo-indole scaffolds, key steps include:
- Coupling Reactions : Use of palladium catalysts for cross-coupling aryl halides with trifluoromethylphenyl intermediates.
- Solvent Optimization : Polar aprotic solvents like DMF or dichloromethane (DCM) enhance reaction efficiency for indole ring formation .
- Acid Catalysis : p-Toluenesulfonic acid in refluxing 2-propanol has been effective for analogous pyrazolo-indole syntheses, achieving yields >90% .
Example Reaction Conditions (from Analogous Syntheses):
Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
---|---|---|---|---|
Cyclization | DMF, 80°C, 12h | 85% | 95% | |
Acid Catalysis | p-TsOH, 2-propanol, reflux | 94% | 97.34% |
Q. (Basic) Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves aromatic protons and confirms substitution patterns (e.g., δ 8.69 ppm for pyridyl protons in analogs) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 97.34% purity achieved for related compounds) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 311.1 [M+1] for pyrazolo-pyridine analogs) .
Properties
Molecular Formula |
C18H12F3N3O2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid |
InChI |
InChI=1S/C18H12F3N3O2/c1-23-9-14-13-8-10(17(25)26)2-7-15(13)24(16(14)22-23)12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H,25,26) |
InChI Key |
HUSMWXZHQVTDRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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